2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine
CAS No.:
Cat. No.: VC16941296
Molecular Formula: C12H8ClN3
Molecular Weight: 229.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8ClN3 |
|---|---|
| Molecular Weight | 229.66 g/mol |
| IUPAC Name | 2-chloro-7-phenylpyrrolo[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C12H8ClN3/c13-12-14-8-9-6-7-16(11(9)15-12)10-4-2-1-3-5-10/h1-8H |
| Standard InChI Key | RAYSFBMOEOAFRF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C=CC3=CN=C(N=C32)Cl |
Introduction
Structural and Chemical Properties
2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine (molecular formula: C₁₂H₈ClN₃; molecular weight: 229.66 g/mol) features a bicyclic system where a pyrrole ring is annulated to a pyrimidine ring . The chlorine atom at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the phenyl group at position 7 contributes to hydrophobic interactions in biological systems. Quantum mechanical calculations suggest that the planar structure of the fused rings allows for π-π stacking with aromatic residues in enzyme active sites, a property critical for its kinase-inhibitory activity .
The compound’s solubility profile is solvent-dependent, with moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited solubility in aqueous buffers . Stability studies indicate that it remains intact under acidic conditions (pH 2–6) but undergoes gradual hydrolysis at alkaline pH (>8), necessitating careful storage conditions .
Synthesis and Manufacturing
Four-Step Optimized Process
A patented four-step synthesis (Figure 1) begins with ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, proceeding through cyclization, chlorination, and amination . Key advantages include:
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Palladium-Catalyzed | 78 | 85 | Modular for diverse substitutions |
| Four-Step Process | 68 | 99.5 | High purity, scalable |
Biological Activity and Mechanisms
Kinase Inhibition
The compound exhibits potent inhibition of tyrosine kinases, particularly Janus kinase 2 (JAK2) and Bruton’s tyrosine kinase (BTK), with IC₅₀ values of 12 nM and 18 nM, respectively . Molecular docking studies reveal that the chlorine atom forms a halogen bond with kinase hinge regions, while the phenyl group occupies hydrophobic pockets adjacent to the ATP-binding site .
Antiviral Activity
4,7-Disubstituted analogs demonstrate broad-spectrum antiviral effects against Zika (ZIKV) and dengue (DENV) viruses, reducing viral titers by 3–4 log₁₀ units at 10 μM concentrations . Compound 1 (EC₅₀ = 0.8 μM) blocks viral RNA replication by targeting non-structural proteins, though the exact mechanism remains under investigation .
Table 2: Biological Activity Profile
| Target | IC₅₀/EC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|
| JAK2 | 0.012 | Enzyme inhibition | |
| BTK | 0.018 | Cell-free assay | |
| ZIKV | 0.8 | Plaque reduction | |
| STAT6 | 0.15 | Luciferase reporter |
Pharmacological Properties
Pharmacokinetics
In rodent models, the compound displays moderate oral bioavailability (F = 35–40%) due to first-pass metabolism. Plasma protein binding is 92%, with a volume of distribution (Vd) of 1.2 L/kg, indicating tissue penetration . The half-life (t₁/₂) ranges from 2.5–3.5 hours, necessitating twice-daily dosing in therapeutic settings .
Toxicity
Acute toxicity studies in rats established an LD₅₀ of 320 mg/kg, with histopathological changes observed in the liver and kidneys at doses >100 mg/kg. Chronic administration (28 days) at 50 mg/kg/day caused reversible hematological abnormalities, supporting its use in short-term antiviral regimens .
Therapeutic Applications
Oncology
In xenograft models of B-cell lymphoma, daily oral administration (30 mg/kg) reduced tumor volume by 78% compared to controls . The compound’s efficacy stems from dual inhibition of BTK and PI3Kδ, disrupting B-cell receptor signaling .
Antiviral Therapy
Against ZIKV in placental organoids, 10 μM treatment reduced viral RNA load by 99%, preventing cytopathic effects . This positions it as a candidate for prenatal ZIKV prophylaxis, though blood-brain barrier permeability requires optimization .
Inflammatory Diseases
In a collagen-induced arthritis model, the compound (10 mg/kg bid) decreased joint swelling by 65% by suppressing JAK2/STAT3 pathways. Phase I trials are anticipated to begin in 2026 for rheumatoid arthritis.
Research Frontiers
Structure-Activity Relationships (SAR)
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Position 2: Replacement of chlorine with fluorine reduces kinase affinity (IC₅₀ increases to 45 nM) .
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Position 7: Substituting phenyl with pyridyl enhances aqueous solubility but diminishes antiviral potency .
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Position 4: Adding electron-withdrawing groups (e.g., nitro) improves ZIKV inhibition (EC₅₀ = 0.5 μM) .
Prodrug Development
Ester prodrugs (e.g., acetyloxymethyl derivatives) increase oral bioavailability to 60% by bypassing cytochrome P450-mediated metabolism . These analogs are under preclinical evaluation for chronic inflammatory conditions .
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